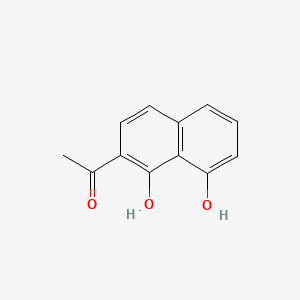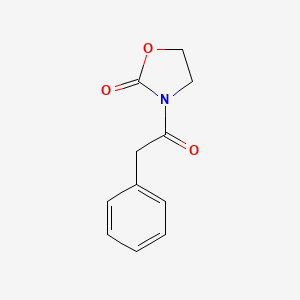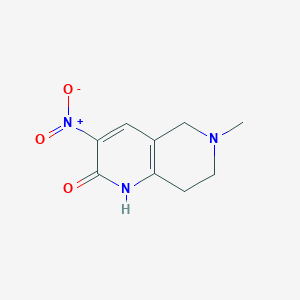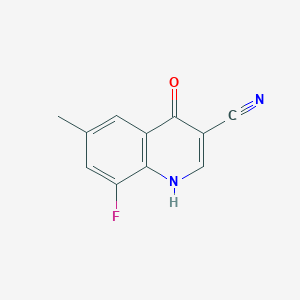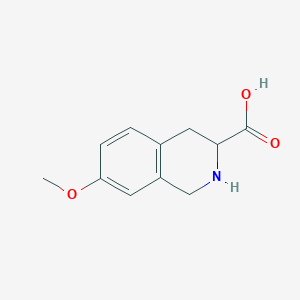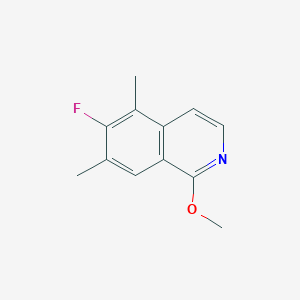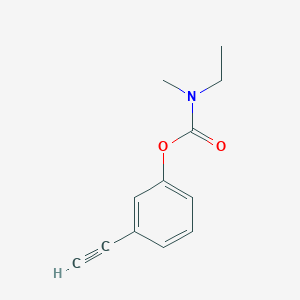
2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde is a complex organic compound that features an isochromen ring system with an amino group and an oxoacetaldehyde moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde typically involves multi-step organic reactions. A common approach might include:
Formation of the Isochromen Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions, such as nucleophilic substitution, can be used to introduce the amino group at the desired position.
Addition of the Oxoacetaldehyde Moiety: This step might involve formylation or oxidation reactions to introduce the oxoacetaldehyde group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde could have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isochromen Derivatives: Compounds with similar ring structures but different substituents.
Aminoacetaldehyde Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde is unique due to its specific combination of an isochromen ring, an amino group, and an oxoacetaldehyde moiety. This unique structure may confer distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-imino-1H-isochromen-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C11H9NO3/c12-10-8-4-2-1-3-7(8)6-15-11(10)9(14)5-13/h1-5,12,14H,6H2 |
Clé InChI |
XLGIUXKDZFJFBA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=N)C(=C(C=O)O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




